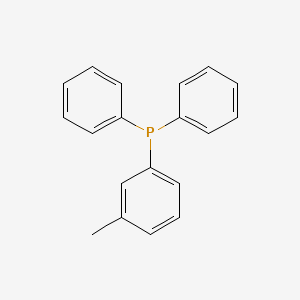
Diphenyl(m-tolyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(m-tolyl)phosphine is an organophosphorus compound with the chemical formula (C₆H₅)₂PC₆H₄CH₃. It is a tertiary phosphine, meaning it contains a phosphorus atom bonded to three aryl groups. This compound is widely used in various chemical reactions and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(m-tolyl)phosphine can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.
From Metallated Phosphines: This approach uses metallated phosphines as intermediates, which react with aryl halides to produce the target compound.
Addition of P–H to Unsaturated Compounds: The addition of phosphine hydrides to unsaturated compounds can also yield this compound.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to their corresponding phosphines using reducing agents.
C–P Coupling Reactions: Carbon-phosphorus coupling reactions are another common method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(m-tolyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The aryl groups can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It participates in coupling reactions to form carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Coupling Reactions: Catalysts like palladium or nickel are often employed in coupling reactions.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Phosphine Hydrides: Formed through reduction reactions.
Substituted Phosphines: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
Diphenyl(m-tolyl)phosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenyl(m-tolyl)phosphine involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Diphenylphosphine: Contains two phenyl groups and one hydrogen atom.
Tri(m-tolyl)phosphine: Contains three m-tolyl groups.
Uniqueness
Diphenyl(m-tolyl)phosphine is unique due to its specific combination of aryl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in certain catalytic applications where other phosphines may not perform as well .
Properties
CAS No. |
7579-70-6 |
|---|---|
Molecular Formula |
C19H17P |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(3-methylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C19H17P/c1-16-9-8-14-19(15-16)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |
InChI Key |
BGUPWTFDMHDYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















